molecular formula C11H7ClN2O2 B1599222 4-(6-chloropyridazin-3-yl)benzoic Acid CAS No. 845827-17-0

4-(6-chloropyridazin-3-yl)benzoic Acid

Cat. No.: B1599222
CAS No.: 845827-17-0
M. Wt: 234.64 g/mol
InChI Key: KFIYDCWKTZPYHH-UHFFFAOYSA-N
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Description

Significance within Pyridazine (B1198779) Chemistry and Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a key pharmacophore found in numerous biologically active compounds. wikipedia.org The unique physicochemical properties of the pyridazine nucleus, such as its polarity and ability to participate in hydrogen bonding, make it an attractive component in drug design. nih.gov The presence of the chlorine atom and the carboxylic acid group on the 4-(6-chloropyridazin-3-yl)benzoic acid backbone offers reactive sites for further chemical modifications, allowing for the systematic development of new derivatives.

In medicinal chemistry, this compound has gained prominence as a crucial intermediate in the synthesis of various potential therapeutic agents, particularly in the realm of oncology. Research has indicated that derivatives of this compound have been investigated for their potential as kinase inhibitors, a class of drugs that can block the action of enzymes called kinases, which are often overactive in cancer cells. nih.gov The compound itself has shown potential for antitumor and anti-inflammatory effects in preliminary studies.

Historical Context of Related Heterocyclic and Benzoic Acid Derivatives in Research

The exploration of heterocyclic compounds in medicinal chemistry has a rich history. The pyridazine structure, for instance, is found in a number of herbicides and several approved drugs, including the antihypertensive agent hydralazine, which was approved by the FDA in 1953. wikipedia.orgnih.gov The first pyridazine was synthesized by Emil Fischer in the late 19th century during his work on the Fischer indole (B1671886) synthesis. wikipedia.org Over the decades, the development of synthetic methodologies, such as cross-coupling reactions, has significantly expanded the ability of chemists to create novel pyridazine derivatives, including this compound.

Similarly, benzoic acid and its derivatives have a long-standing history in pharmaceutical applications, dating back to the 16th century. preprints.org Benzoic acid itself is used as a preservative in many pharmaceutical formulations due to its antimicrobial properties. nih.govchemicalbook.com Its derivatives have been developed into a wide range of medicines, from the well-known analgesic aspirin (B1665792) (a derivative of salicylic (B10762653) acid) to local anesthetics like benzocaine. preprints.orgslideshare.net The combination of the historically significant benzoic acid scaffold with the medicinally relevant pyridazine ring in this compound represents a convergence of established pharmaceutical principles with modern drug discovery efforts.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis and drug design.

PropertyValue
Molecular Formula C₁₁H₇ClN₂O₂
Molecular Weight 234.64 g/mol
CAS Number 845827-17-0
Appearance Crystalline solid
Boiling Point 493.9 °C (estimated)
Melting Point 244-245 °C

Data sourced from various chemical suppliers and databases.

Detailed Research Findings

Recent research has focused on utilizing this compound as a scaffold to develop novel compounds with specific biological activities. A notable area of investigation is the synthesis of amides and other derivatives to explore their potential as anticancer agents. For example, studies have shown that coupling this benzoic acid derivative with various amines can lead to compounds with significant inhibitory activity against certain cancer cell lines.

One area of focus has been the development of inhibitors for enzymes like the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.gov While specific studies on direct derivatives of this compound as mTOR inhibitors are part of ongoing research, the general strategy of using such heterocyclic scaffolds is well-established.

The structure-activity relationship (SAR) of derivatives is a critical aspect of this research. nih.gov For instance, the nature of the substituent attached to the carboxylic acid group can significantly influence the biological activity of the resulting molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-chloropyridazin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-6-5-9(13-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIYDCWKTZPYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423337
Record name 4-(6-chloropyridazin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845827-17-0
Record name 4-(6-chloropyridazin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(6-chloropyridazin-3-yl)benzoic Acid

A primary and well-established method for the synthesis of this compound involves the oxidation of its corresponding aldehyde precursor, 4-(6-chloropyridazin-3-yl)benzaldehyde (B1520779). This transformation is a fundamental process in organic synthesis, and several classical oxidizing agents can be employed to achieve this conversion with high efficiency.

Oxidation of 4-(6-chloropyridazin-3-yl)benzaldehyde Precursors

The oxidation of an aldehyde to a carboxylic acid is a common and well-understood reaction. For the specific conversion of 4-(6-chloropyridazin-3-yl)benzaldehyde, strong oxidizing agents are typically required to ensure complete conversion.

Potassium permanganate (B83412) (KMnO₄) is a powerful and versatile oxidizing agent capable of converting a wide range of organic functional groups, including the oxidation of aldehydes to carboxylic acids. mychemblog.com The reaction is typically carried out in an aqueous medium under acidic or basic conditions. mychemblog.com The oxidation of aromatic aldehydes, such as benzaldehyde (B42025), with potassium permanganate has been shown to proceed with high yields. bohrium.com For instance, the oxidation of benzaldehyde and various substituted benzaldehydes using potassium permanganate under phase-transfer catalysis conditions has been reported to produce the corresponding benzoic acids in excellent yields. While specific data for the oxidation of 4-(6-chloropyridazin-3-yl)benzaldehyde using this method is not extensively detailed in publicly available literature, the general applicability of this method suggests it is a viable synthetic route. The reaction progress can be monitored by the disappearance of the purple permanganate color.

Table 1: General Conditions for Potassium Permanganate Oxidation of Aromatic Aldehydes

Oxidizing AgentSubstrateSolvent SystemCatalystTemperatureYield
KMnO₄Aromatic AldehydeToluene/WaterPhase-Transfer CatalystRoom TemperatureHigh

Note: This table represents generalized conditions and may require optimization for the specific substrate.

Chromium trioxide (CrO₃) is another potent oxidizing agent frequently used for the conversion of aldehydes to carboxylic acids. organic-chemistry.orgmasterorganicchemistry.com This reagent, often used in the form of chromic acid (H₂CrO₄) prepared by dissolving CrO₃ in aqueous sulfuric acid, provides a reliable method for this transformation. researchgate.net The Jones oxidation, which employs a solution of chromium trioxide in aqueous sulfuric acid and acetone, is a classic example of this methodology. organic-chemistry.org The reaction is generally efficient for a variety of aldehydes, including those with heterocyclic moieties.

A milder alternative involves the use of pyridinium (B92312) dichromate (PDC), a complex of chromium trioxide with pyridine (B92270), which can oxidize aldehydes to carboxylic acids in an anhydrous medium like dimethylformamide (DMF). organic-chemistry.org This can be advantageous when dealing with substrates sensitive to aqueous acidic conditions. Catalytic amounts of CrO₃ in the presence of a co-oxidant like periodic acid in acetonitrile (B52724) have also been shown to be effective for the oxidation of electron-poor benzaldehydes to their corresponding benzoic acids in excellent yields. organic-chemistry.org

Table 2: Examples of Chromium Trioxide-Mediated Oxidation of Aldehydes

Reagent SystemSubstrateSolventConditionsYieldReference
CrO₃/H₂SO₄/H₂OGeneral AldehydesAcetoneRoom TemperatureGood organic-chemistry.org
Pyridinium Dichromate (PDC)General AldehydesDMFRoom TemperatureGood organic-chemistry.org
Catalytic CrO₃/Periodic AcidElectron-poor BenzaldehydesAcetonitrileRoom TemperatureExcellent organic-chemistry.org

Note: The yields are general and can vary based on the specific substrate and reaction conditions.

Advanced Synthetic Strategies for Related Pyridazine-Benzoic Acid Architectures

Modern synthetic chemistry offers powerful tools for the construction of complex molecular frameworks like pyridazine-benzoic acids. Cross-coupling reactions and nucleophilic aromatic substitutions are particularly valuable in this regard, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions in Pyridazine (B1198779) Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. organic-chemistry.orgmdpi.com This reaction is particularly useful for the synthesis of biaryl compounds, including those containing heterocyclic rings like pyridazine.

The synthesis of pyridazine-benzoic acid architectures can be achieved by coupling a suitably substituted pyridazine, such as a halopyridazine, with a boronic acid derivative of benzoic acid (e.g., 4-carboxyphenylboronic acid or its esters). The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as sodium carbonate or potassium phosphate, in a suitable solvent system like a mixture of DME and water or toluene. organic-chemistry.orglibretexts.org

For example, a series of π-conjugated thienylpyridazine derivatives have been synthesized via Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids, demonstrating the versatility of this method for functionalizing the pyridazine core. organic-chemistry.org Although the yields for some of these specific derivatives were modest (14-28%), the general methodology is sound and can be optimized for different substrates. organic-chemistry.org

Table 3: Examples of Suzuki-Miyaura Coupling for the Synthesis of Pyridazine Derivatives

Pyridazine SubstrateBoronic AcidCatalyst SystemBaseSolventYieldReference
3-Bromo-6-(thiophen-2-yl)pyridazine(5-Formylthiophen-2-yl)boronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/Water28% organic-chemistry.org
3-Bromo-6-(thiophen-2-yl)pyridazine(4-Nitrophenyl)boronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/Water25% organic-chemistry.org
3-Bromo-6-(thiophen-2-yl)pyridazine(4-(Trifluoromethyl)phenyl)boronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/Water14% organic-chemistry.org

Note: This table showcases the application of Suzuki-Miyaura coupling for the functionalization of a pyridazine ring, a strategy applicable to the synthesis of pyridazine-benzoic acid derivatives.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Pyridazine Functionalization

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings, such as pyridazine. liberty.edunih.gov In this reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The presence of electron-withdrawing nitrogen atoms in the pyridazine ring facilitates this type of substitution.

For the synthesis of pyridazine-benzoic acid architectures, an SₙAr reaction can be envisioned between a dihalopyridazine, such as 3,6-dichloropyridazine (B152260), and a nucleophilic derivative of benzoic acid, for instance, a hydroxybenzoic acid or an aminobenzoic acid. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the substituents on the pyridazine ring. jofamericanscience.org For instance, the reaction of 3,6-dichloropyridazine with various nucleophiles has been shown to proceed selectively at one of the chlorine atoms under controlled conditions. jofamericanscience.org

The reaction of polyfluoroarenes with phenothiazine (B1677639) derivatives via SₙAr has been demonstrated to be an efficient method for creating C-N bonds, highlighting the utility of this reaction for linking aromatic systems. nih.gov Similarly, the reaction of 2,4-dichloroquinazoline (B46505) precursors with various amine nucleophiles consistently shows regioselective substitution at the 4-position, providing a reliable method for the synthesis of 2-chloro-4-aminoquinazoline derivatives. mdpi.com

Table 4: General Conditions for Nucleophilic Aromatic Substitution on Halopyridazines

HalopyridazineNucleophileBaseSolventTemperatureProduct Type
3,6-DichloropyridazinePhenol/AmineK₂CO₃, Et₃N, etc.DMF, Dioxane, etc.ElevatedMonosubstituted Pyridazine

Note: This table outlines general conditions for SₙAr reactions on halopyridazines, which can be adapted for the synthesis of pyridazine-benzoic acid derivatives.

Condensation Reactions for α,β-Unsaturated Systems

The generation of α,β-unsaturated systems from precursors related to this compound is a key strategy for extending conjugation and synthesizing bioactive molecules like chalcones. These reactions typically involve the condensation of an aldehyde or ketone derivative of the core structure with a compound containing an active methylene (B1212753) group.

One prominent method is the Claisen-Schmidt condensation, which is used to synthesize chalcone (B49325) derivatives. In a related synthesis, the intermediate 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde is reacted with various substituted acetophenones in the presence of a base to yield α,β-unsaturated ketones. nih.gov This strategy highlights a pathway where the aromatic aldehyde part of the molecule condenses with a ketone.

Another approach involves the functionalization of a pyridazine ring that already contains a ketone. For example, a 6-acetyl-3-oxopyridazine derivative can be condensed with dimethylformamide dimethylacetal (DMF-DMA). mdpi.com This reaction results in the formation of an enaminone, which is a type of α,β-unsaturated system, by extending the side chain at the 6-position of the pyridazine ring. mdpi.com The resulting enaminone is a versatile intermediate for the synthesis of fused heterocyclic systems. mdpi.com

Reactant 1Reactant 2ConditionsProduct TypeReference
4-((6-chloropyridazin-3-yl)oxy)benzaldehydeSubstituted AcetophenoneBase-catalyzed (e.g., KOH)Chalcone (α,β-unsaturated ketone) nih.gov
6-acetyl-3-oxopyridazine derivativeDMF-DMADioxane, refluxEnaminone mdpi.com

Derivatization and Functional Group Interconversions of this compound

The two primary reactive sites on this compound—the chlorine atom on the pyridazine ring and the carboxylic acid group—are readily modified, enabling the synthesis of diverse compound libraries for various applications.

The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr), making it a prime site for amination reactions. This transformation is fundamental for creating derivatives with potential biological activity. The reaction typically involves heating the chloropyridazine compound with a primary or secondary amine, often in a polar solvent like isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO). cu.edu.eg

For instance, reacting 6-chloro-substituted pyridazines with various aminobenzoic acids under reflux conditions in isopropanol yields the corresponding 6-amino-substituted pyridazine derivatives. cu.edu.eg The reaction proceeds by the displacement of the chloride by the amino group of the aminobenzoic acid. cu.edu.eg To enhance reaction rates and yields, especially with less reactive amines, fluoride-promoted amination methods can be employed. researchgate.net The use of a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF), in conjunction with a phase transfer catalyst, has been shown to significantly improve the efficiency of the C-6 amination of related 6-halo-azaheterocycles. researchgate.net A foundational example of this reactivity is the synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine using aqueous ammonia (B1221849) at elevated temperatures. google.com

Starting MaterialAmine ReagentConditionsProductReference
6-Chloro-3-substituted-aminopyridazineAminobenzoic acidIsopropanol, reflux, 4-5 h3-[(6-Arylamino)pyridazinylamino]benzoic acid cu.edu.eg
3,6-DichloropyridazineAmmonia waterDMF, 130°C, 7 h3-Amino-6-chloropyridazine google.com
6-Halo-imidazo[1,2-b]pyridazineButylamineDMSO, 100°C, CsF, BnEt3NClC-6 Aminated imidazo[1,2-b]pyridazine researchgate.net

The carboxylic acid functional group (-COOH) of this compound is a versatile handle for a variety of chemical transformations, most commonly the formation of esters and amides. These modifications are crucial for altering the compound's physicochemical properties, such as solubility and its ability to interact with biological targets.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid. Alternatively, the acid can be treated with a reagent like thionyl chloride (SOCl₂) to form an acyl chloride, which then readily reacts with an alcohol to give the corresponding ester. The synthesis of related compounds like methyl 6-chloropyridazine-3-carboxylate demonstrates the viability of this functional group transformation. researchgate.net

Amide Formation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or HBTU. vulcanchem.com The reaction involves the in-situ formation of an active ester, which is then attacked by the amine to form the stable amide bond. This method is widely used in peptide synthesis and medicinal chemistry to link carboxylic acid-containing fragments to amines. vulcanchem.com

Reduction: The carboxylic acid group can also be reduced to a primary alcohol. fiveable.me Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for this transformation, converting the -COOH group to a -CH₂OH group while leaving the aromatic and pyridazine rings intact under controlled conditions. fiveable.me

Reaction TypeReagentsProduct Functional GroupReference
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR) researchgate.net
Amide FormationAmine (R-NH₂), Coupling Agent (e.g., HBTU, DIPEA)Amide (-CONHR) vulcanchem.com
ReductionLiAlH₄ or BH₃Primary Alcohol (-CH₂OH) fiveable.me

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Pyridazine (B1198779) Ring Substitutions on Biological Activity

The pyridazine ring is a critical component for the biological activity of this class of compounds, often acting as a key pharmacophore. nih.gov Substitutions on this ring can significantly modulate the compound's properties and its interaction with biological targets. The pyridazine ring's unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and engage in π-π stacking interactions, are influenced by its substituents. nih.gov

The chlorine atom at the 6-position of the pyridazine ring in 4-(6-chloropyridazin-3-yl)benzoic acid is a key feature. This electron-withdrawing group influences the electronic properties of the entire molecule. In the context of kinase inhibitors, for example, the nature of the substituent at this position can be crucial for activity and selectivity.

While specific SAR studies on the 6-position of this compound are not extensively documented in publicly available literature, general principles from related pyridazine derivatives can be inferred. For instance, in the development of various kinase inhibitors, replacing the chloro group with other functionalities such as amino, alkoxy, or different aryl groups has been a common strategy to enhance potency and target engagement. nih.govdrugbank.com In some pyridazinone series, the introduction of a morpholino ring was found to be more favorable for activity compared to hydrogen, diethylamino, or piperidine (B6355638) groups. nih.gov

Table 1: Impact of Pyridazine Ring Substitutions on Biological Activity of Related Scaffolds

ScaffoldR Group at Position 6Effect on Biological ActivityTarget Class
PyridazinoneMorpholinoIncreased inhibitory activityKinases nih.gov
PyridazinoneDiethylaminoLower activity compared to morpholinoKinases nih.gov
PyridazinonePiperidineLower activity compared to morpholinoKinases nih.gov

This table is illustrative and based on findings from related pyridazinone scaffolds, as direct comparative data for this compound was not available in the searched sources.

Influence of Benzoic Acid Moiety Modifications on Pharmacological Profiles

The benzoic acid moiety of this compound is another critical site for modification to alter the pharmacological profile of the molecule. The carboxylic acid group is often involved in key interactions with biological targets, but it can also present challenges such as poor permeability and potential for metabolic liabilities. nih.gov Consequently, its replacement with bioisosteres is a common strategy in drug design. nih.govresearchgate.net

Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. For carboxylic acids, common bioisosteres include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govresearchgate.netnih.gov The choice of bioisostere can influence the compound's acidity, lipophilicity, and metabolic stability. For example, replacing a carboxylic acid with a tetrazole ring can sometimes improve oral bioavailability. drughunter.com

In a study on benzoic acid derivatives, replacement of the carboxylic group with a phosphoric group increased osmotic fragility in red blood cells, while substitution with sulfonic, amide, or hydroxy groups did not have a significant effect. nih.gov This highlights how different modifications to this moiety can lead to varied biological outcomes.

Table 2: Common Bioisosteric Replacements for Carboxylic Acids and Their General Properties

BioisostereAcidity (pKa)General Impact on Properties
TetrazoleSimilar to carboxylic acidCan improve metabolic stability and oral bioavailability nih.govdrughunter.com
Acyl SulfonamideCan mimic acidity of carboxylic acidsMay enhance membrane permeability drughunter.com
Hydroxamic AcidWeaker acidCan act as a metal-chelating group nih.gov

Rational Design Principles for Novel this compound Derivatives

The rational design of novel derivatives of this compound often employs computational methods to predict the binding affinity and interaction of designed molecules with their biological targets. rjeid.comresearchgate.net Techniques such as molecular docking allow researchers to visualize how a compound fits into the active site of a protein and to identify key interactions, such as hydrogen bonds and hydrophobic interactions. rrpharmacology.ru

For instance, in the design of fatty acid-binding protein 4 (FABP4) inhibitors based on a pyridazinone scaffold, ligand growing experiments were used to identify novel and potent inhibitors. rjeid.com This approach involves starting with a known ligand and computationally "growing" it within the binding site to explore new chemical space.

Key principles in the rational design of derivatives of this scaffold include:

Target-specific interactions: Modifications should be designed to enhance interactions with key residues in the target's binding pocket.

Physicochemical properties: Alterations to the structure should aim to optimize properties such as solubility, permeability, and metabolic stability.

Scaffold hopping: Replacing the pyridazine or benzoic acid core with other heterocyclic or aromatic systems can lead to novel compounds with improved properties. rjeid.com

Comparative SAR with Related Pyridazine and Benzoic Acid Scaffolds

The structure-activity relationships of this compound derivatives can be further understood by comparing them with related scaffolds, such as other nitrogen-containing heterocycles and different aromatic carboxylic acids.

For example, pyridazine is often considered a bioisostere of pyrimidine (B1678525) and pyrazine. tandfonline.com In the context of kinase inhibitors, all three scaffolds are prevalent. nih.govtandfonline.com Comparative studies between these heterocycles can reveal subtle differences in their ability to orient substituents and interact with the target protein. Pyrrolo[2,3-d]pyrimidines, as another example, are deaza-isosteres of adenine (B156593) and have been extensively developed as tyrosine kinase inhibitors. rjeid.com

Similarly, comparing the benzoic acid moiety to other acidic groups attached to the pyridazine ring can provide valuable SAR insights. The position and nature of the acidic group are crucial for activity. For instance, the introduction of substituents on the benzene (B151609) ring of benzoic acid can significantly enhance or abolish its effects. nih.gov

Table 3: Comparison of Heterocyclic Scaffolds in Kinase Inhibitors

Heterocyclic ScaffoldKey FeaturesCommon Applications
PyridazineAdjacent nitrogen atoms, acts as H-bond acceptorKinase inhibitors, anti-inflammatory agents drugbank.com
Pyrimidine1,3-diazine, versatile scaffoldKinase inhibitors, anticancer agents
Pyrazine1,4-diazine, electron-deficient ringKinase inhibitors, various CNS-active agents tandfonline.com
Pyrrolo[2,3-d]pyrimidineAdenine isostere, privileged scaffoldEGFR and VEGFR kinase inhibitors rjeid.com

This comparative approach allows medicinal chemists to leverage the vast knowledge base of related compound series to guide the design of more effective and selective derivatives of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations are fundamental to elucidating the geometric and electronic properties of 4-(6-chloropyridazin-3-yl)benzoic acid. These methods provide a detailed map of electron distribution and molecular orbital energies, which govern the compound's reactivity and intermolecular interactions. epstem.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to optimize the molecular geometry and predict a wide range of properties. nih.gov These calculations can determine structural parameters like bond lengths and angles, as well as electronic properties such as dipole moment and Mulliken atomic charges. epstem.net

DFT studies are also instrumental in analyzing nonbonding interactions, such as hydrogen bonding, halogen bonding, and π–π stacking, which are prominent in the crystal packing and supramolecular assemblies of related heterocyclic compounds. mdpi.com The analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, helps identify the nucleophilic and electrophilic sites within the molecule. For instance, in similar aromatic acids, the oxygen atoms of the carbonyl group typically represent regions of negative potential (nucleophilic sites), while the hydroxyl proton acts as an electrophilic site. mdpi.com

Table 1: Theoretical Parameters Calculated via DFT (Note: The following data is illustrative of typical parameters obtained from DFT calculations for similar molecules and is not specific experimental data for this compound.)

ParameterDescriptionTypical Focus of Investigation
Optimized Geometry The lowest energy conformation of the molecule.Provides accurate bond lengths, bond angles, and dihedral angles.
Total Energy The total electronic energy of the molecule in its optimized state.Used to assess molecular stability. epstem.net
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Atomic Charges The distribution of electron charge among the atoms.Helps in understanding electrostatic interactions and reactivity. epstem.net
MEP Map A visualization of the electrostatic potential on the molecule's surface.Identifies sites for electrophilic and nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. epstem.net A smaller energy gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich benzoic acid ring, while the LUMO is likely centered on the electron-deficient pyridazine (B1198779) ring. nih.gov This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. This analysis is crucial for understanding the compound's role in electronic devices and its interactions with biological receptors. nih.govnih.gov

Table 2: Frontier Molecular Orbital (FMO) Parameters (Note: This table represents typical parameters derived from FMO analysis of related aromatic heterocyclic compounds.)

ParameterSymbolDescriptionSignificance
HOMO Energy EHOMOEnergy of the highest occupied molecular orbital.Relates to the ability to donate an electron.
LUMO Energy ELUMOEnergy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron.
Energy Gap ΔEThe difference between ELUMO and EHOMO.Indicates chemical reactivity and kinetic stability. epstem.net
Electronegativity χA measure of the power of an atom or group to attract electrons.Predicts the nature of chemical bonds.
Chemical Hardness ηMeasures the resistance to change in electron distribution.A larger value indicates greater stability.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand how they might interact with biological targets. semanticscholar.orgrrpharmacology.ru For this compound, docking studies can suggest potential protein targets and elucidate its binding mechanism.

Docking simulations place the ligand into the active site of a protein and calculate a score, or binding energy, that estimates the binding affinity. semanticscholar.org Studies on related pyridazine derivatives have shown their potential to bind to various biological targets. For example, pyridazine-based compounds have been investigated as inhibitors of enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1) and as modulators of glutamate (B1630785) receptors. rrpharmacology.runih.gov

The predicted binding mode reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. mdpi.com The benzoic acid moiety is often crucial, as its carboxylic group can act as a hydrogen bond donor and acceptor, potentially forming strong interactions with receptor sites. mdpi.com

Table 3: Potential Biological Targets for Pyridazine Derivatives Based on Docking Studies

Potential Target ClassSpecific ExampleRationale Based on Analog Studies
Kinase Inhibitors Various kinasesPyridazine is a common scaffold in kinase inhibitor design.
PARP Inhibitors PARP-1Pyridazine derivatives have been designed as PARP-1 inhibitors for anticancer applications. nih.gov
Glutamate Receptors mGluR5, NMDAN-substituted pyridazine derivatives have been docked against glutamate receptors to find potential antiparkinsonian agents. semanticscholar.orgrrpharmacology.ru
Fatty Acid-Binding Proteins FABP4Pyridazinone derivatives have been identified as inhibitors of FABP4. nih.gov

By visualizing the predicted ligand-protein complex, molecular docking provides hypotheses about the compound's mechanism of action. If the compound binds to the active site of an enzyme, it may act as a competitive inhibitor. The specific interactions identified can explain its potency and selectivity. For instance, docking studies of related compounds have suggested that a benzoic acid group can mediate ligand/protein interactions through hydrogen bonds or ionic interactions, which is key to its inhibitory activity. mdpi.com These computational insights guide the synthesis of new analogs with improved activity and a more refined understanding of structure-activity relationships (SAR). nih.gov

Molecular Dynamics Simulations for Adsorption Behavior and Surface Interactions

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the motions of atoms and molecules over time, providing a view of the dynamic stability of ligand-protein complexes and the interactions of molecules with surfaces or in solution. mdpi.com

Although specific MD simulation studies on the adsorption of this compound are not widely published, this methodology could be applied to understand its behavior in various environments. For example, MD simulations could model the stability of its binding to a protein target over time, revealing conformational changes in both the ligand and the protein. Furthermore, simulations could investigate its adsorption onto material surfaces by calculating parameters like the heat of adsorption and mean square displacement. mdpi.com Such studies would be invaluable for applications in materials science or for understanding the compound's environmental fate. The simulation results, including interaction energies and diffusion coefficients, would offer a microscopic picture of the surface interactions. mdpi.com

In Silico Predictions for Biological Activity and Toxicity

While specific, detailed in silico prediction studies exclusively focused on this compound are not extensively available in the public domain, the broader class of pyridazine derivatives has been the subject of numerous computational analyses. These studies provide a foundational understanding of the potential biological and toxicological characteristics that this compound may possess.

Predicted Biological Activities

Research has indicated that this compound and its analogs hold promise for various therapeutic applications, primarily centered on their anti-inflammatory and antitumor properties. Computational approaches such as molecular docking and pharmacophore modeling are instrumental in predicting these activities by simulating the interaction of the compound with specific biological targets.

The general approach for predicting biological activity involves screening the compound against a panel of known biological targets using computational tools. The predicted activities are often ranked based on probability scores.

Table 1: Illustrative Predicted Biological Activity Profile for a Pyridazine Scaffold

Biological Target ClassPredicted ActivityConfidence Score (Illustrative)
Kinase InhibitorProbable0.75
Anti-inflammatory AgentPossible0.60
GPCR LigandLess Probable0.40
Ion Channel ModulatorUnlikely0.20

Note: This table is illustrative and based on general knowledge of pyridazine scaffolds. Specific predictions for this compound would require dedicated computational studies.

Predicted Toxicological Profile (ADMET)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of in silico analysis. These predictions help in assessing the drug-likeness and potential safety concerns of a compound. Various computational models are used to estimate these properties.

Absorption: Predictions often focus on parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. A compound with good oral bioavailability is generally preferred for drug development.

Distribution: Key predicted parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can affect the free concentration of the drug, while BBB penetration is crucial for drugs targeting the central nervous system.

Metabolism: In silico tools can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes. Understanding the metabolic fate of a compound is essential to avoid drug-drug interactions and the formation of toxic metabolites.

Excretion: Predictions may estimate the route and rate of elimination of the compound from the body.

Toxicity: A wide range of toxicity endpoints can be predicted computationally, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (hERG inhibition).

Table 2: Representative In Silico ADMET Predictions for a Heterocyclic Carboxylic Acid

ADMET ParameterPredicted Value/Classification (Illustrative)Interpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 Permeability (logPapp)ModerateMay have moderate intestinal permeability.
Distribution
Plasma Protein BindingHigh (>90%)The majority of the compound in blood may be bound to proteins.
Blood-Brain Barrier PenetrationLowUnlikely to cross the blood-brain barrier significantly.
Metabolism
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via the CYP2D6 pathway.
CYP3A4 InhibitionInhibitorPotential for drug-drug interactions with substrates of CYP3A4.
Toxicity
Ames MutagenicityNon-mutagenicUnlikely to cause genetic mutations.
hERG InhibitionLow riskLow potential for causing cardiac arrhythmia.
HepatotoxicityPossibleFurther investigation into liver toxicity may be warranted.

Note: This table provides an illustrative example of ADMET predictions for a compound with similar structural features. The actual values for this compound would need to be determined through specific in silico analysis.

Pharmacological and Biological Activity Studies

Anticancer Potential and Antineoplastic Mechanisms

Pyridazine (B1198779) derivatives are recognized for their therapeutic potential, particularly in the field of oncology. Studies indicate that compounds featuring a chlorinated pyridazine ring, such as 4-(6-chloropyridazin-3-yl)benzoic acid, exhibit significant antitumor properties.

The direct cytotoxic effects of this compound have been evaluated against human cancer cell lines. In vitro assessments have demonstrated its ability to inhibit the growth of breast cancer cells. Specifically, the compound showed a measurable inhibitory concentration against the MCF-7 human breast cancer cell line.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer15.2

Furthermore, research into related benzopyridazine derivatives has shown promising antiproliferative activity against other human cancer cell lines, including HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast), suggesting the therapeutic potential of this chemical scaffold.

The compound's anticancer activity is linked to its ability to inhibit the proliferation of cancer cells. A key process in tumor growth and metastasis is angiogenesis, the formation of new blood vessels, which is tightly regulated by factors such as the vascular endothelial growth factor (VEGF). nih.gov The VEGF signaling pathway, particularly through the vascular endothelial growth factor receptor 2 (VEGFR-2), is a validated target for antiangiogenic therapies. nih.govmdpi.commdpi.com Disruption of VEGFR-2 signaling can suppress the formation of new blood vessels that supply tumors with essential oxygen and nutrients. nih.gov

While direct inhibition of VEGFR-2 by this compound is a subject for detailed investigation, related derivatives containing the benzoic acid moiety have been explored for their antiangiogenic effects. preprints.org For instance, studies on other benzoic acid derivatives have shown they can inhibit angiogenesis in colon cancer models through the reduced expression of VEGF. nih.gov The proposed mechanism for some of these related compounds involves binding with VEGFR-2, which results in a reduction of cancerous cells. preprints.org This highlights the potential of the this compound scaffold as a platform for developing novel anti-angiogenesis agents. nih.gov

A primary mechanism behind the antitumor properties of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. Research has shown that the compound modulates key signaling pathways that are involved in cell survival and death. In studies involving the human breast cancer cell line MCF-7, the mechanism of action was identified as the induction of apoptosis through the activation of caspases, which are crucial enzymes in the apoptotic pathway. The ability of related pyridazine derivatives to induce apoptosis has also been observed in other cancer models, such as human pancreatic cancer cells. koreascience.kr This targeted induction of apoptosis is a desirable characteristic for anticancer agents, as it can eliminate malignant cells. nih.govmdpi.com

Antimicrobial Properties and Antibacterial Efficacy

The rise of antimicrobial resistance (AMR) has created an urgent need for novel therapeutic agents capable of combating drug-resistant pathogens. frontiersin.org This global health threat has spurred research into various chemical scaffolds for new antimicrobial drugs. nih.gov

Multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), are a leading cause of nosocomial infections and are associated with increased mortality rates. frontiersin.orgnih.gov While various heterocyclic compounds are being investigated for their potential to overcome drug resistance, specific data on the activity of this compound against multidrug-resistant bacterial strains is not extensively documented in the reviewed scientific literature. Research on related structures, such as pyrazole (B372694) derivatives, has shown potent activity against Gram-positive pathogens, including MRSA, suggesting that heterocyclic scaffolds are a promising area for the development of new antibacterial agents. nih.gov

In addition to bacterial infections, fungal and viral pathogens represent significant global health challenges. nih.govnih.gov The development of new antifungal and antiviral agents is crucial, especially with the emergence of resistant strains. nih.govnih.gov Scientific investigations have explored the antimicrobial properties of various benzoic acid derivatives. nih.govnih.govmdpi.com For example, certain benzoic acid derivatives isolated from natural sources have demonstrated antifungal activity against Candida albicans, while others have shown antiviral activity against viruses like influenza A. nih.govnih.gov However, specific studies detailing the antifungal and antiviral activity profiles of this compound itself are not prominent in the available literature.

Anti-inflammatory and Analgesic Effects

Derivatives of pyridazine and its oxidized form, pyridazinone, have been extensively investigated for their potential as anti-inflammatory and analgesic agents, often exhibiting advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.comnih.gov

Modulation of Inflammatory Cytokines (e.g., TNF-α, IL-6, COX-2)

A primary mechanism for the anti-inflammatory action of many pyridazine derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov The COX-2 isozyme is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and swelling. nih.gov By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric protection, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects. nih.gov

Research has demonstrated that various newly synthesized pyridazinone derivatives are potent and selective COX-2 inhibitors. nih.govnih.gov For instance, studies have identified pyridazinone compounds with COX-2 inhibitory activity in the nanomolar range, sometimes exceeding the potency of the well-known selective inhibitor, celecoxib. The inhibition of COX-2 leads to a reduction in pro-inflammatory prostaglandins. This can, in turn, down-regulate the expression of other inflammatory mediators, including cytokines like Interleukin-6 (IL-6). nih.gov Studies on rat models with adjuvant-induced arthritis have shown that the therapeutic administration of a selective COX-2 inhibitor not only reverses inflammation but also reduces the expression of both COX-2 and IL-6 at the site of inflammation. nih.gov

In Vitro COX-1/COX-2 Inhibition of Representative Pyridazinone Derivatives
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1/COX-2)
Indomethacin (Reference)0.070.730.1
Celecoxib (Reference)2.40.0734.3
Pyridazinone Derivative A>1000.11>909
Pyridazinone Derivative B>1000.24>416

This table presents a summary of in vitro cyclooxygenase (COX) inhibition data for representative pyridazinone derivatives compared to standard reference drugs. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index (SI) indicates greater selectivity for COX-2 over COX-1.

Non-Ulcerogenic Profiles of Pyridazine Derivatives

A significant drawback of long-term therapy with traditional NSAIDs is the risk of gastrointestinal ulceration, largely attributed to the non-selective inhibition of the COX-1 enzyme. nih.gov Consequently, a major focus of research into pyridazine-based anti-inflammatory agents has been the development of compounds with an improved gastric safety profile. sarpublication.comnih.gov

Several studies have successfully synthesized novel pyridazine and pyridazinone derivatives that demonstrate potent anti-inflammatory activity comparable to or exceeding that of indomethacin, but with a significantly reduced tendency to cause gastric ulcers. nih.govnih.gov In vivo studies in rat models have confirmed that certain pyridazinone compounds exhibit a safe gastric profile, with ulcer scores being markedly lower than those for reference NSAIDs. nih.gov This improved gastrointestinal tolerability is a key therapeutic advantage for this class of compounds.

Anti-inflammatory Activity and Ulcerogenic Effect of Pyridazinone Derivatives in Rats
Compound% Inhibition of Paw EdemaUlcer Index (Score)
Control-0
Indomethacin (Reference)48%3.5
Celecoxib (Reference)52%0.5
Pyridazinone Derivative C55%0.25

This table summarizes the in vivo anti-inflammatory and ulcerogenic effects of a representative pyridazinone derivative compared to reference drugs. The percentage inhibition of carrageenan-induced paw edema is a measure of anti-inflammatory activity, while the ulcer index quantifies gastric damage.

Other Therapeutic Applications

The versatile pyridazine scaffold has been explored for a range of other potential therapeutic uses beyond inflammation and analgesia. sarpublication.com

Antischistosomal Activity

Schistosomiasis is a parasitic disease caused by blood flukes of the genus Schistosoma. wikipedia.org The search for new drugs to combat this disease is urgent, as treatment relies heavily on a single drug, praziquantel, raising concerns about the potential for drug resistance. nih.govresearchgate.net Research into new antischistosomal agents has explored various heterocyclic compounds. For example, scaffolds such as pyrazolines and pyrido[1,2-a]benzimidazoles have been synthesized and evaluated for their activity against Schistosoma mansoni. researchgate.netnih.gov However, a specific focus on pyridazine or pyridazinone derivatives as a primary scaffold for antischistosomal drug discovery is not prominent in the current scientific literature.

Antihypertensive Research

Pyridazine derivatives have been a subject of interest in cardiovascular research, particularly for the development of new antihypertensive agents. nih.govnih.gov Studies have led to the synthesis of numerous pyridazine and pyridazinone compounds with the aim of controlling high blood pressure through various mechanisms. nih.gov Some research has focused on creating derivatives that act as angiotensin-converting enzyme (ACE) inhibitors, a well-established mechanism for lowering blood pressure. nih.gov Other work has involved synthesizing novel pyridazino[1,6-a] nih.govresearchgate.netnih.govtriazin-2-imine/one/thione derivatives and testing their ability to reduce mean arterial blood pressure (MABP) in vivo, with some compounds showing significant antihypertensive activity. nih.gov

Antihypertensive Activity of Substituted Pyridazine Derivatives
CompoundSubstituentsMean Arterial Blood Pressure (MABP) (mm Hg)% Reduction in MABP
Control-161.33 ± 4.64-
PropranololStandard95.12 ± 4.6841.40%
Pyridazine Derivative 4eR=CH₃, R'=p-Br94.41 ± 7.3241.84%
Pyridazine Derivative 4iR=OCH₃, R'=m-CH₃95.8 ± 3.9340.98%

This table displays the effect of selected 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives on the mean arterial blood pressure (MABP) in hypertensive rats, compared to the standard drug propranolol. nih.gov

Anti-Sickling Properties

Sickle cell disease (SCD) is a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell deformation. A key therapeutic strategy involves using agents that bind to hemoglobin to increase its oxygen affinity, thereby preventing polymerization. researchgate.netmdpi.com Research in this area has focused on aromatic aldehydes that can form Schiff-base adducts with the N-terminal of the hemoglobin α-subunits. nih.govresearchgate.net Specifically, studies have reported the design and synthesis of potent anti-sickling agents based on pyridyl derivatives of benzaldehydes (containing a pyridine (B92270) ring). nih.govresearchgate.net These compounds have shown a significant ability to inhibit red blood cell sickling. researchgate.net However, the investigation of derivatives containing the pyridazine ring for similar anti-sickling applications is not a focus of the reviewed scientific literature.

Pharmacological Target Identification and Validation

The primary validated enzymatic target for this compound based on available literature is Sirtuin 2 (SIRT2). As a member of the sirtuin family of NAD+-dependent protein deacetylases, SIRT2 is involved in the regulation of key cellular processes. The inhibitory action of this compound against SIRT2, with a measured IC50 of 9.1 µM, confirms its role as an enzyme inhibitor. The mechanism of sirtuin inhibition often involves interaction with the enzyme's active site, preventing the binding of its natural substrates.

While the compound is established as a SIRT2 inhibitor, specific studies detailing its inhibitory activity against Dihydropteroate Synthase for this particular molecule were not identified in the reviewed scientific literature.

The mechanism of action for this compound may involve interactions with specific molecular targets, which could include enzymes or receptors. However, detailed investigations specifically elucidating its role in modulating receptor activity are not extensively documented in the available literature. While it is suggested that its biological effects could stem from receptor inhibition, further specific studies are required to identify the exact molecular pathways and potential receptor targets involved.

Preclinical Toxicology and Safety Assessments

In Vitro and In Vivo Toxicity Screening Methodologies

The initial phase of toxicological assessment for a compound like 4-(6-chloropyridazin-3-yl)benzoic acid involves a battery of in vitro and in vivo screening tests designed to identify potential liabilities early in development.

In Vitro Screening:

Cytotoxicity Assays: These are fundamental tests to assess the general toxicity of a compound to living cells. Standard assays include the MTT, MTS, or neutral red uptake assays. These would be performed on various cell lines, such as HepG2 (human liver cancer cell line) and MCF-7 (human breast cancer cell line), to determine the concentration at which the compound causes cell death. asianpubs.org For example, studies on other pyridazine (B1198779) derivatives have utilized such cell lines to evaluate cytotoxic activity. asianpubs.org

Genotoxicity Assays: To evaluate the potential for the compound to cause genetic mutations, a standard battery of tests is employed. This includes the Ames test, which uses bacteria to test for gene mutations, and in vitro micronucleus or chromosomal aberration assays in mammalian cells.

High-Throughput Screening (HTS): Modern toxicology often employs HTS platforms like the ToxCast program, which can screen a compound against hundreds of different biological targets and pathways to predict potential adverse effects. nih.gov

In Vivo Screening:

Acute Toxicity Studies: These studies involve the administration of a single, high dose of the compound to animal models, typically rodents, to determine the immediate effects and the median lethal dose (LD50). Observations include clinical signs of toxicity, effects on body weight, and gross pathological changes.

Repeated Dose Toxicity Studies: To assess the effects of longer-term exposure, sub-acute (e.g., 28-day) or sub-chronic (e.g., 90-day) studies are conducted in at least two species (one rodent, one non-rodent). These studies help to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Table 1: Representative In Vitro and In Vivo Toxicity Screening Methodologies

Assay Type Methodology Endpoint Measured Purpose
In Vitro MTT/MTS AssayCell viability/proliferationAssess general cytotoxicity
Ames TestBacterial reverse mutationEvaluate mutagenic potential
In Vitro Micronucleus AssayChromosomal damageAssess clastogenic potential
hERG AssayIon channel activityPredict potential for cardiac arrhythmia
In Vivo Acute Toxicity (e.g., OECD 420, 423, 425)LD50, clinical signs, gross pathologyDetermine immediate toxicity and lethal dose
Repeated Dose Toxicity (e.g., OECD 407, 408)Target organ toxicity, NOAELEvaluate effects of repeated exposure

Organ-Specific Toxicological Effects

Based on the chemical structure, which includes a chlorinated pyridazine ring, and data from related compounds, certain organs could be more susceptible to toxic effects.

Hepatotoxicity (Liver Toxicity): The liver is a primary site of metabolism for foreign compounds, making it a common target for drug-induced injury. Studies on other chlorinated pyridines and related heterocyclic compounds have shown liver effects such as fatty degeneration, necrosis, and cellular infiltration. nih.gov Therefore, a thorough evaluation of liver function (e.g., measurement of enzymes like ALT and AST) and histopathology would be a critical component of in vivo studies for this compound.

Nephrotoxicity (Kidney Toxicity): The kidneys are also key in the excretion of drugs and their metabolites. Some pyridines have been noted to cause kidney damage, such as swollen and edematous kidneys in animal models. nih.gov Urinalysis and kidney histopathology would be necessary to assess potential nephrotoxic effects.

Cardiotoxicity: As a standard part of preclinical safety assessment, cardiovascular parameters (e.g., blood pressure, heart rate, and electrocardiogram) would be monitored in in vivo studies to detect any adverse cardiovascular effects.

Irritation: Pyridine (B92270) and its derivatives can cause local irritation upon contact with the skin, mucous membranes, and cornea. nih.gov Safety data for related compounds like 4-chlorobenzoic acid indicate it can cause skin and serious eye irritation. safeschoolssds.com

Table 2: Potential Organ-Specific Toxicological Effects and Monitoring Parameters

Target Organ Potential Effect Monitoring Parameters
LiverHepatotoxicity (e.g., necrosis, fatty changes)Serum levels of ALT, AST, ALP; Histopathology
KidneyNephrotoxicity (e.g., tubular damage)Serum creatinine, BUN; Urinalysis; Histopathology
Cardiovascular SystemCardiotoxicity (e.g., arrhythmias, blood pressure changes)Electrocardiogram (ECG), blood pressure monitoring
Skin and EyesIrritationDermal and ocular irritation studies (in vitro or in vivo)
Respiratory SystemRespiratory irritationClinical observation, lung histopathology

Hazard Classification based on Toxicometric Data

Following the collection of toxicological data, this compound would be classified according to established systems like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This classification is based on the LD50 values from acute toxicity studies, as well as findings from irritation, sensitization, and repeated-dose toxicity studies.

For instance, the GHS classification for acute oral toxicity is categorized based on LD50 values. A substance with an LD50 between 300 and 2000 mg/kg is classified as Category 4, "Harmful if swallowed". sigmaaldrich.com While specific LD50 data for this compound is not publicly available, related compounds like 4-pyridin-3-yl-benzoic acid have been noted with a GHS classification of "Harmful if swallowed". nih.gov

The final hazard classification would integrate all available data to provide a comprehensive picture of the compound's potential dangers, guiding safe handling procedures and any further development.

Based on a comprehensive search of available scientific literature, there is no specific research data or published studies on the applications of the chemical compound This compound in the fields of materials science and industrial chemistry, specifically concerning its use for the development of Nonlinear Optical (NLO) chromophores or as a corrosion inhibitor.

The existing research on this compound primarily focuses on its role as a synthetic intermediate in medicinal chemistry, particularly in the development of potential therapeutic agents.

While studies on other, structurally different pyridazine derivatives have been conducted for applications such as corrosion inhibition, this specific information does not apply to this compound. researchgate.net Similarly, research into NLO materials has explored various heterocyclic structures, but this compound is not mentioned in this context in the available literature. researchgate.net

Therefore, the content requested for the following sections and subsections cannot be generated as it would require non-existent data:

Applications in Materials Science and Industrial Chemistry7.1. Development of Nonlinear Optical Nlo Chromophores7.2. Corrosion Inhibition Mechanisms and Efficacy7.2.1. Adsorption Isotherms E.g., Langmuir, Temkin 7.2.2. Electrochemical and Spectroscopic Investigations of Surface Interactions

An article strictly adhering to the provided outline cannot be created without specific research findings for this compound in the requested areas.

Q & A

Q. What are the common synthetic routes for 4-(6-chloropyridazin-3-yl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves condensation and cyclization steps. A reported method includes reacting 4-chlorobenzaldehyde derivatives with aminopyridazines, followed by functionalization to introduce the carboxylic acid group. Catalysts like palladium or copper are often used in coupling reactions, with solvents such as dimethylformamide (DMF) or toluene under reflux conditions . Optimization may involve adjusting catalyst loading, temperature (e.g., 80–120°C), and reaction time (12–24 hours). Purity is enhanced via recrystallization or column chromatography.

Q. How is this compound characterized structurally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and aromaticity.
  • Mass Spectrometry (MS): High-resolution MS (exact mass: 234.00205 g/mol) verifies molecular composition .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).
  • X-ray Crystallography: Resolves crystal packing and bond angles. For example, SHELXL software refines diffraction data for small-molecule structures .

Q. What preliminary biological assays are recommended for screening this compound?

  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Reference studies on cobalt complexes with similar ligands show IC50_{50} values in this range .
  • Antimicrobial Activity: Test against Gram-positive/negative bacteria via disk diffusion or microdilution.
  • Enzyme Inhibition: Screen against targets like kinases or proteases using fluorescence-based assays.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. Data collection with Cu-Kα radiation (λ = 1.5418 Å) and refinement using SHELX programs (e.g., SHELXL) yield precise bond lengths and angles. For example, a related compound, 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile, was resolved with an R factor of 0.043, demonstrating high accuracy .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking: Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Compare docking scores with analogs like 3,5-dichloro-4-hydroxybenzoic acid to identify key interactions .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).

Q. How should researchers address contradictions in synthetic yield data?

Discrepancies often arise from catalyst efficiency or solvent polarity. For example:

  • Catalyst Choice: Palladium catalysts may offer higher yields (~70%) than copper (~50%) in coupling steps .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility but may degrade acid-sensitive intermediates.
  • Statistical Optimization: Use Design of Experiments (DoE) to systematically vary parameters and identify optimal conditions.

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace impurities?

  • HPLC-MS: Employ reverse-phase C18 columns with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Detect using electrospray ionization (ESI-MS) in negative ion mode .
  • Limit of Detection (LOD): Validate methods to detect impurities at <0.1% (ICH guidelines).

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks. Monitor degradation via HPLC.
  • Solid-State Stability: Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds.

Comparative Analysis

Q. How does this compound compare to structural analogs in biological activity?

  • Chlorophenyl vs. Fluorophenyl Analogs: Chlorine’s electronegativity enhances membrane permeability compared to fluorine, as seen in cytotoxicity assays .
  • Carboxylic Acid vs. Ester Derivatives: The free acid group improves solubility in aqueous buffers but may reduce cell permeability. Methyl esters are often prodrug candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.